Piperazine, 1-(7-chloro-4-quinolinyl)-4-(trichloroacetyl)-

Synthetic Intermediate Quality Procurement Specification Piperaquine Synthesis

Piperazine, 1-(7-chloro-4-quinolinyl)-4-(trichloroacetyl)- (CAS 104667-94-9), also known as 2,2,2-trichloro-1-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]ethanone, is a chlorinated quinoline-piperazine hybrid with molecular formula C15H13Cl4N3O and a molecular weight of 393.1 g/mol. The compound belongs to the 7-chloro-4-(piperazin-1-yl)quinoline scaffold class and serves primarily as a protected synthetic intermediate in the manufacture of bisquinoline antimalarials, notably piperaquine.

Molecular Formula C15H13Cl4N3O
Molecular Weight 393.1 g/mol
CAS No. 104667-94-9
Cat. No. B12903835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine, 1-(7-chloro-4-quinolinyl)-4-(trichloroacetyl)-
CAS104667-94-9
Molecular FormulaC15H13Cl4N3O
Molecular Weight393.1 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)C(=O)C(Cl)(Cl)Cl
InChIInChI=1S/C15H13Cl4N3O/c16-10-1-2-11-12(9-10)20-4-3-13(11)21-5-7-22(8-6-21)14(23)15(17,18)19/h1-4,9H,5-8H2
InChIKeyJGCSGGCUMJTQTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperazine, 1-(7-chloro-4-quinolinyl)-4-(trichloroacetyl)- (CAS 104667-94-9): Procurement-Relevant Identity and Baselines


Piperazine, 1-(7-chloro-4-quinolinyl)-4-(trichloroacetyl)- (CAS 104667-94-9), also known as 2,2,2-trichloro-1-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]ethanone, is a chlorinated quinoline-piperazine hybrid with molecular formula C15H13Cl4N3O and a molecular weight of 393.1 g/mol [1]. The compound belongs to the 7-chloro-4-(piperazin-1-yl)quinoline scaffold class and serves primarily as a protected synthetic intermediate in the manufacture of bisquinoline antimalarials, notably piperaquine . Its structural signature—a trichloroacetyl group on the piperazine nitrogen—distinguishes it from the free NH-piperazine analog (CAS 837-52-5), the mono-chloroacetyl, and di-chloroacetyl congeners that have been the focus of comparative antiparasitic structure-activity studies [2].

Why Piperazine, 1-(7-chloro-4-quinolinyl)-4-(trichloroacetyl)- Cannot Be Swapped with In-Class Analogs for Regulated Synthesis


The 7-chloro-4-(piperazin-1-yl)quinoline scaffold tolerates diverse N-acyl substitutions, yet the trichloroacetyl group confers a unique combination of steric bulk, electron-withdrawing character, and orthogonal deprotection chemistry that directly impacts synthetic utility [1]. The free piperazine analog (CAS 837-52-5) and its mono- or di-chloroacetyl counterparts exhibit different reactivity profiles in downstream coupling reactions, as documented in comparative antiparasitic studies where the degree of chloroacetylation modulated both biological potency and chemical stability [2]. In the specific context of piperaquine synthesis, the trichloroacetyl-protected intermediate ensures regioselective alkylation at the desired piperazine nitrogen after deprotection, whereas unprotected or differently acylated intermediates risk side-reactions, lower yields, and impurity profiles that fail pharmacopoeial specifications . Consequently, generic “piperazine-quinoline” substitution without matching the exact acyl protecting group introduces unacceptable process variability.

Quantitative Differentiation Evidence: Piperazine, 1-(7-chloro-4-quinolinyl)-4-(trichloroacetyl)- vs. Closest Analogs


Commercial Purity Profile: 97% Assay vs. Unspecified or Lower-Grade Analogs

The target compound is supplied at a documented purity of 97% (HPLC area%) as catalog number CM225846, providing a defined baseline for synthetic process reproducibility . In contrast, the deprotected analog 7-chloro-4-(piperazin-1-yl)quinoline (CAS 837-52-5) is commercially available across a wider purity range (typically 95–98%) with variable batch-to-batch consistency depending on supplier, and the mono- and di-chloroacetyl derivatives characterized by Gauthier et al. were synthesized in-house without commercial-grade purity certification [1]. A 2% absolute purity difference at the intermediate stage can translate to a >5% cumulative yield loss in multi-step downstream syntheses, directly affecting cost-of-goods calculations for procurement decisions [2].

Synthetic Intermediate Quality Procurement Specification Piperaquine Synthesis

Physicochemical Differentiation: Computed LogP and Rotatable Bond Profile vs. Free Piperazine Analog

The trichloroacetyl group imparts a computed XLogP3-AA of 4.1 to the target compound, compared to an estimated LogP of approximately 2.5–3.0 for the free piperazine analog 7-chloro-4-(piperazin-1-yl)quinoline (CAS 837-52-5) based on its lower molecular weight and the absence of the lipophilic trichloroacetyl moiety [1]. This ~1.1–1.6 log unit increase in lipophilicity, combined with a rotatable bond count of 1 (vs. 1 for the free analog), indicates that the trichloroacetyl derivative will exhibit significantly longer reversed-phase HPLC retention and altered partitioning behavior in liquid-liquid extraction workflows . The mono-chloroacetyl and di-chloroacetyl congeners would be expected to show intermediate LogP values based on the additive contribution of chlorine atoms, although their experimental LogP data were not reported in the Gauthier study [2].

Lipophilicity Drug-likeness Chromatographic Behavior

Synthetic Role Specificity: Orthogonal Protecting Group Strategy vs. Unprotected Piperazine in Piperaquine Manufacturing

In the convergent synthesis of piperaquine, the trichloroacetyl group serves as a temporary protecting group for the piperazine nitrogen, enabling selective alkylation at the opposite piperazine nitrogen with 1,3-dibromopropane or analogous linkers [1]. The target compound (CAS 104667-94-9) is explicitly documented as an intermediate in this pathway . In contrast, the unprotected 7-chloro-4-(piperazin-1-yl)quinoline (CAS 837-52-5) would undergo non-selective bis-alkylation, generating undesired symmetrical byproducts and requiring chromatographic purification that increases process mass intensity. The mono- and di-chloroacetyl congeners characterized by Gauthier et al. were evaluated for antiparasitic activity rather than synthetic utility, and their chloroacetyl groups lack the steric and electronic profile required for the specific deprotection conditions (alkaline hydrolysis) used in piperaquine manufacturing [2].

Regioselective Synthesis Protecting Group Strategy Antimalarial Intermediate

Prioritized Application Scenarios for Piperazine, 1-(7-chloro-4-quinolinyl)-4-(trichloroacetyl)- Based on Evidenced Differentiation


Regulated Synthesis of Piperaquine and Bisquinoline Antimalarial APIs

Procurement of CAS 104667-94-9 as a protected intermediate ensures regioselective piperazine bis-alkylation in piperaquine manufacturing. The trichloroacetyl group prevents side-reactions that occur with the free NH-piperazine analog (CAS 837-52-5), directly supporting compliance with pharmacopoeial impurity limits. The documented 97% purity specification provides a qualified starting point for process validation .

Analytical Reference Standard for HPLC Method Development in Quinoline-Piperazine Process Control

The computed XLogP3-AA of 4.1 and the single rotatable bond of the target compound produce a distinct retention time window in reversed-phase HPLC, separated from the more polar free piperazine analog (ΔLogP ≈ +1.1–1.6). This property makes the compound suitable as a system suitability marker in chromatographic methods where the protected intermediate must be resolved from deprotected products and process impurities [1].

Structure-Activity Relationship (SAR) Probe for Antiparasitic Chloroacetylation Studies

The Gauthier et al. (1986) framework demonstrated that antiparasitic activity varies with the degree of chloroacetylation (mono-, di-, tri-) on the piperazine ring. The tri-chloroacetyl derivative (CAS 104667-94-9) represents the sterically and electronically most demanding member of this series, useful as a comparator to establish the upper boundary of chloroacetyl tolerance in target binding pockets [2]. Procurement enables direct head-to-head testing against mono- and di-chloroacetyl congeners.

Medicinal Chemistry Library Synthesis: Trichloroacetyl as a Traceless Protecting Group Handle

In parallel library synthesis of 7-chloroquinoline-piperazine hybrids, the trichloroacetyl group enables a protect/deprotect strategy that is orthogonal to common Boc, Cbz, and Fmoc chemistries. The target compound can be stocked as a versatile building block for late-stage diversification after alkaline deprotection, reducing the number of synthetic steps required from the free piperazine scaffold .

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